molecular formula C11H20N2O3 B11881290 tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

Cat. No.: B11881290
M. Wt: 228.29 g/mol
InChI Key: DSYOYFIIGOKBQV-MRVPVSSYSA-N
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Description

tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a methylamino group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R)-2-[2-(amino)-2-oxoethyl]azetidine-1-carboxylate
  • tert-butyl (2R)-2-[2-(ethylamino)-2-oxoethyl]azetidine-1-carboxylate

Uniqueness

  • tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in drug design and organic synthesis.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1

InChI Key

DSYOYFIIGOKBQV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)NC

Origin of Product

United States

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